Cas no 2034343-52-5 (N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide)

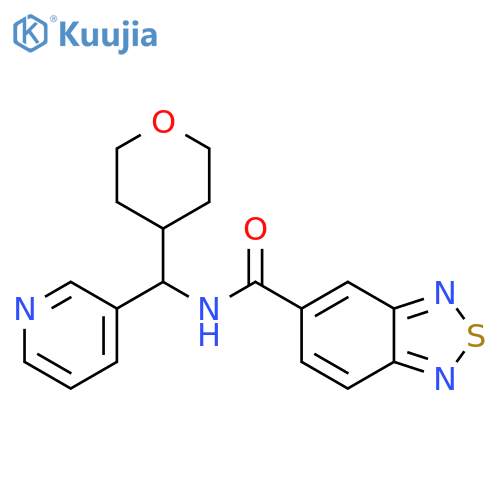

2034343-52-5 structure

商品名:N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide

CAS番号:2034343-52-5

MF:C18H18N4O2S

メガワット:354.4261

CID:5350457

N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-[oxan-4-yl(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

- N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide

-

- インチ: 1S/C18H18N4O2S/c23-18(13-3-4-15-16(10-13)22-25-21-15)20-17(12-5-8-24-9-6-12)14-2-1-7-19-11-14/h1-4,7,10-12,17H,5-6,8-9H2,(H,20,23)

- InChIKey: NRNGKKRPWAVUII-UHFFFAOYSA-N

- ほほえんだ: S1N=C2C([H])=C([H])C(=C([H])C2=N1)C(N([H])C([H])(C1=C([H])N=C([H])C([H])=C1[H])C1([H])C([H])([H])C([H])([H])OC([H])([H])C1([H])[H])=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 460

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 105

N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6514-2210-3mg |

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

2034343-52-5 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6514-2210-5mg |

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

2034343-52-5 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6514-2210-25mg |

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

2034343-52-5 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6514-2210-10μmol |

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

2034343-52-5 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6514-2210-50mg |

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

2034343-52-5 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6514-2210-100mg |

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

2034343-52-5 | 100mg |

$248.0 | 2023-09-08 | ||

| Life Chemicals | F6514-2210-75mg |

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

2034343-52-5 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6514-2210-5μmol |

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

2034343-52-5 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6514-2210-30mg |

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

2034343-52-5 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6514-2210-20mg |

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

2034343-52-5 | 20mg |

$99.0 | 2023-09-08 |

N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

2034343-52-5 (N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide) 関連製品

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬